molecular formula C11H14BClFNO2 B1486529 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester CAS No. 1073353-71-5

3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester

Cat. No.: B1486529
CAS No.: 1073353-71-5
M. Wt: 257.5 g/mol
InChI Key: GCFCLRRKQXUVJM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both chloro and fluoro substituents on the pyridine ring, along with the boronic ester group, makes it a versatile intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFCLRRKQXUVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660603
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-71-5
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester typically involves the reaction of 3-chloro-2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation helps in maintaining the purity and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Uniqueness

Compared to similar compounds, 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester offers a unique combination of chloro, fluoro, and boronic ester functionalities. This makes it particularly versatile in various synthetic applications, providing a broader range of reactivity and selectivity .

Biological Activity

3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound is characterized by its boronic acid functionality, which is known to interact with various biological targets, including enzymes and receptors.

  • Chemical Formula : C11H12BClFNO2
  • Molecular Weight : 239.48 g/mol
  • Structure : The compound consists of a pyridine ring substituted with chlorine and fluorine atoms, along with a boronic acid moiety esterified with pinacol.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This property is particularly relevant in the context of proteasome inhibition, where boronic acids have been shown to effectively inhibit proteasome activity by mimicking the transition state of peptide substrates.

Case Studies and Research Findings

  • Proteasome Inhibition :
    • A study demonstrated that boronic acid derivatives, including this compound, exhibit potent proteasome inhibitory activity. The compound was found to inhibit the growth of cancer cell lines by inducing cell cycle arrest at the G2/M phase, leading to apoptosis in U266 cells .
  • Pharmacokinetic Properties :
    • Research indicated that this compound shows favorable pharmacokinetic properties, including improved stability in vivo compared to other boronic acid derivatives. This stability is attributed to its structural features, which enhance its bioavailability and therapeutic potential .
  • Selectivity and Toxicity :
    • In vitro studies have shown that this compound has selective inhibitory effects against certain cancer cell lines while exhibiting low toxicity towards normal human cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeCell Line TestedIC50 (nM)Mechanism of Action
Proteasome InhibitionU2668.21Induces G2/M phase arrest
Growth InhibitionHepG-219.38Apoptosis induction
SelectivityMGC-8033.962Targeted inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester
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3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester

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